molecular formula C12H6F3NO3 B6390610 MFCD18317743 CAS No. 1261950-18-8

MFCD18317743

Cat. No.: B6390610
CAS No.: 1261950-18-8
M. Wt: 269.18 g/mol
InChI Key: DMXCNUAZKIALLX-UHFFFAOYSA-N
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Description

The compound MFCD18317743 (CAS: Not explicitly provided in evidence) is a chemical entity whose structural and functional characteristics can be inferred from analogous compounds discussed in available literature. While direct data on this compound is absent in the provided evidence, compounds with similar MDL identifiers (e.g., MFCD11044885, MFCD16659622, MFCD00039227) exhibit heterocyclic or aromatic frameworks with halogen or trifluoromethyl substituents, which are critical for their reactivity and biological activity . Such compounds are often utilized in pharmaceutical and agrochemical research due to their stability and ability to interact with biological targets.

Properties

IUPAC Name

2-oxo-5-(2,4,6-trifluorophenyl)-1H-pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F3NO3/c13-5-1-8(14)11(9(15)2-5)7-4-16-10(17)3-6(7)12(18)19/h1-4H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXCNUAZKIALLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C2=CNC(=O)C=C2C(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40687733
Record name 2-Oxo-5-(2,4,6-trifluorophenyl)-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261950-18-8
Record name 2-Oxo-5-(2,4,6-trifluorophenyl)-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

MFCD18317743 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions might utilize reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

MFCD18317743 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be employed in studies related to cellular processes and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Additionally, its industrial applications may include its use in the production of specialized materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which MFCD18317743 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, leading to the compound’s observed effects. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key properties of MFCD18317743-like compounds, based on evidence from structurally related chemicals:

Property This compound (Inferred) CAS 918538-05-3 (MFCD11044885) CAS 340736-76-7 (MFCD16659622) CAS 1533-03-5 (MFCD00039227)
Molecular Formula C₆H₃Cl₂N₃ (hypothetical) C₆H₃Cl₂N₃ C₁₀H₅F₃N₂O₃ C₁₀H₉F₃O
Molecular Weight ~188.01 188.01 258.15 202.17
Solubility (mg/mL) ~0.2–0.7 0.687 (C7H5BrO2; similar class) 0.199 Not explicitly provided
Bioavailability Score 0.55–0.56 0.55 0.56 0.55
Key Functional Groups Cl, N-heterocycles Cl, pyrazolo-triazine CF₃, oxadiazole CF₃, ketone
Biological Activity CYP inhibition (hypothetical) CYP1A2 inhibition CYP1A2 inhibition Not explicitly provided

Methodological Considerations for Comparison

  • Similarity Metrics : Structural similarity is quantified using Tanimoto coefficients or fingerprint-based algorithms, where a score >0.85 indicates high similarity . For example, CAS 1533-03-5 and its analogues have similarity scores of 0.95–1.00 due to shared trifluoromethyl motifs .
  • Analytical Techniques : Spectrofluorometry and tensiometry are critical for determining critical micelle concentrations (CMC) in surfactants, as seen in quaternary ammonium compounds (e.g., BAC-C12) . These methods are adaptable for solubility and aggregation studies of this compound-like compounds.

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